N-methoxy-N-methylthiazole-4-carboxamide
Description
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Structure
3D Structure
Properties
Molecular Formula |
C6H8N2O2S |
|---|---|
Molecular Weight |
172.21 g/mol |
IUPAC Name |
N-methoxy-N-methyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C6H8N2O2S/c1-8(10-2)6(9)5-3-11-4-7-5/h3-4H,1-2H3 |
InChI Key |
AOTIIPFASGVHLW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=CSC=N1)OC |
Origin of Product |
United States |
Contextualization Within Thiazole Chemistry and Medicinal Chemistry
The thiazole (B1198619) ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. eurekaselect.comkuey.netnih.gov This structural motif is present in a wide array of natural and synthetic compounds, including vitamin B1 (thiamine) and the penicillin antibiotic family. eurekaselect.comkuey.net The versatility of the thiazole nucleus allows for a broad range of chemical modifications, leading to derivatives with antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govresearchgate.net
N-methoxy-N-methylthiazole-4-carboxamide belongs to a specific class of thiazole derivatives known as carboxamides. These compounds are of particular interest to researchers due to their potential to interact with various biological targets. The N-methoxy-N-methylamide functional group, also known as a Weinreb amide, provides a stable yet reactive handle for carbon-carbon bond formation, making it an invaluable tool in the synthesis of complex organic molecules. wisc.edu
Historical Perspective on the Emergence of N Methoxy N Methylthiazole 4 Carboxamide in Research
The study of thiazole (B1198619) chemistry dates back to the pioneering work of Hofmann and Hantsch in the 19th century. eurekaselect.comkuey.net Since then, the field has expanded significantly, with researchers continuously developing new methods for the synthesis and functionalization of thiazole-containing compounds. analis.com.my
The emergence of N-methoxy-N-methylamides as powerful synthetic intermediates in the late 20th century provided a new avenue for the elaboration of thiazole scaffolds. These "Weinreb amides" offered a reliable method for the preparation of ketones from carboxylic acid derivatives, a transformation that was often challenging with other reagents. wisc.edu The application of this methodology to thiazole carboxylic acids led to the synthesis of compounds like N-methoxy-N-methylthiazole-4-carboxamide, which quickly became a valuable precursor in multi-step synthetic sequences.
Overview of Current Academic Research Trajectories and Significance
Established Synthetic Routes to this compound
The synthesis of this compound is primarily achieved by forming the amide bond between a thiazole-4-carboxylic acid derivative and N,O-dimethylhydroxylamine. This process hinges on the initial preparation of the thiazole precursor, followed by the activation of its carboxyl group.
Key Reagents and Optimized Reaction Conditions for this compound Synthesis
The conversion of a carboxylic acid to a Weinreb amide is a well-established transformation in organic chemistry. wisc.edu The most common method involves the initial conversion of the carboxylic acid to a more reactive species, such as an acid chloride. wisc.edugoogle.com
The general synthesis proceeds as follows: Thiazole-4-carboxylic acid is treated with a chlorinating agent, like thionyl chloride (SOCl₂) or oxalyl chloride, often in an inert solvent such as xylene or dichloromethane (B109758) (DCM), to form the intermediate thiazole-4-carbonyl chloride. google.com This activated intermediate is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base, such as pyridine (B92270) or triethylamine (B128534) (TEA), to yield this compound. nih.govresearchgate.net Peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with a catalyst like 4-Dimethylaminopyridine (DMAP) can also be employed to facilitate the direct coupling of the carboxylic acid with N,O-dimethylhydroxylamine. nih.gov
| Step | Reagents | Solvent | Conditions | Purpose |
| 1. Acid Activation | Thionyl chloride (SOCl₂) or Oxalyl chloride | Xylene, Dichloromethane (DCM) | Room temperature to reflux | Formation of thiazole-4-carbonyl chloride |
| 2. Amide Formation | N,O-dimethylhydroxylamine hydrochloride, Pyridine or Triethylamine (TEA) | Dichloromethane (DCM), Tetrahydrofuran (THF) | 0 °C to room temperature | Coupling to form the Weinreb amide |
| Alternative | EDCI, DMAP, N,O-dimethylhydroxylamine hydrochloride | Dichloromethane (DCM) | Room temperature | Direct one-pot amide formation |
Preparation of Precursor Intermediates for this compound and its Analogs
The key precursor for the synthesis is thiazole-4-carboxylic acid or its corresponding ester, ethyl thiazole-4-carboxylate. Several methods exist for the construction of this thiazole core.
One of the most fundamental methods is the Hantzsch thiazole synthesis , which involves the condensation of an α-halocarbonyl compound with a thioamide. chemhelpasap.comsynarchive.com For the synthesis of ethyl 2-amino-1,3-thiazole-4-carboxylate, a common precursor, ethyl 3-bromopyruvate (B3434600) is reacted with thiourea (B124793) in ethanol. chemicalbook.com The resulting amino group can then be modified or removed if necessary for subsequent steps.
Another efficient route involves the reaction of ethyl isocyanoacetate with thiono esters. orgsyn.org This method is particularly useful for preparing thiazoles with substituents at the 5-position. The condensation of ethyl bromopyruvate with thioformamide (B92385) also directly yields ethyl thiazole-4-carboxylate. orgsyn.org
A different approach begins with readily available amino acids. For instance, L-cysteine hydrochloride can be condensed with formaldehyde (B43269) and then esterified to produce methyl thiazolidine-4-carboxylate. Subsequent oxidation with manganese dioxide (MnO₂) aromatizes the ring to methyl thiazole-4-carboxylate, which can then be hydrolyzed to the desired thiazole-4-carboxylic acid. google.com
| Method | Starting Materials | Key Steps | Product |
| Hantzsch Synthesis | Ethyl 3-bromopyruvate, Thiourea | Cyclocondensation | Ethyl 2-aminothiazole-4-carboxylate |
| Thioformamide Condensation | Ethyl bromopyruvate, Thioformamide | Condensation | Ethyl thiazole-4-carboxylate |
| Isocyanoacetate Method | Ethyl isocyanoacetate, O-Ethyl thioformate | Base-mediated condensation | Ethyl thiazole-4-carboxylate |
| L-Cysteine Route | L-cysteine hydrochloride, Formaldehyde | Condensation, Esterification, Oxidation, Hydrolysis | Thiazole-4-carboxylic acid |
Derivatization Strategies for this compound Analogs
The structure of this compound offers multiple sites for chemical modification, allowing for the generation of a library of analogs for various applications.
Substituent Modifications on the Thiazole Ring System
The thiazole ring can be functionalized through various substitution reactions. Electrophilic substitution reactions, such as nitration and halogenation, typically occur at the C5 position, which is the most electron-rich carbon. numberanalytics.comslideshare.net For example, bromination can be achieved using N-bromosuccinimide (NBS). numberanalytics.com
More advanced and selective modifications can be achieved through transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed direct C-H arylation is a powerful tool for introducing aryl groups onto the thiazole ring. These reactions, often performed with Pd(OAc)₂ as the catalyst, can be highly regioselective, targeting the C5 position without the need for pre-functionalization of the heterocycle. organic-chemistry.orgresearchgate.net The reaction tolerates a wide array of functional groups on the coupling partner. organic-chemistry.org Similarly, Negishi cross-coupling of organozinc reagents with halogenated thiazoles or via C-H activation provides another route to arylated thiazoles. thieme-connect.com
| Reaction Type | Reagents | Typical Position of Substitution | Notes |
| Halogenation | N-Bromosuccinimide (NBS) | C5 | Common electrophilic substitution. numberanalytics.com |
| Nitration | HNO₃ / H₂SO₄ | C5 | Requires vigorous conditions. slideshare.net |
| Pd-Catalyzed Direct Arylation | Aryl bromides, Pd(OAc)₂, Base (e.g., K₂CO₃) | C5 | Avoids pre-functionalization of the thiazole. organic-chemistry.orgresearchgate.net |
| Negishi Coupling | Organozinc reagents, Aryl halides, Pd catalyst | C2 or C5 | Depends on the position of the halogen or C-H activation. thieme-connect.com |
Alterations of the N-methoxy-N-methylcarboxamide Moiety
The Weinreb amide moiety is prized for its ability to react cleanly with organometallic reagents to produce ketones without the common side reaction of over-addition to form a tertiary alcohol. wisc.eduwikipedia.org This stability is attributed to the formation of a stable chelated tetrahedral intermediate. wikipedia.org
Therefore, a primary alteration of this moiety involves its conversion to a ketone. This is typically achieved by reacting this compound with one equivalent of a Grignard reagent (R-MgBr) or an organolithium reagent (R-Li) at low temperature, followed by an aqueous workup. wisc.edu Similarly, reduction with hydride reagents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) can convert the Weinreb amide into the corresponding thiazole-4-carbaldehyde. wikipedia.org A non-classical Wittig reaction provides an alternative, milder route to ketones, avoiding highly reactive organometallic reagents. acs.org
| Target Functional Group | Reagents | Conditions |
| Ketone | Grignard reagents (R-MgBr) or Organolithium reagents (R-Li) | Low temperature (e.g., 0 °C to -78 °C) in THF |
| Aldehyde | Lithium aluminum hydride (LiAlH₄) or Diisobutylaluminium hydride (DIBAL-H) | Low temperature in an ethereal solvent |
| Ketone (alternative) | Alkylidenetriphenylphosphoranes (Wittig reagents) | In situ hydrolysis |
Palladium-Catalyzed Annulation and Other Coupling Reactions
The N-methoxy-N-methylamide group can also act as a directing group in palladium-catalyzed C-H activation reactions. This enables functionalization at positions ortho to the point of attachment on an aromatic or heteroaromatic ring. More complex transformations, such as annulation reactions, are also possible.
A notable example is the palladium(II)-catalyzed annulation of N-methoxy amides with arynes. This reaction proceeds via a C-H activation/C-N bond cleavage pathway to construct polycyclic aromatic structures like 9,10-dihydrophenanthrenone derivatives. dntb.gov.uanih.govresearchgate.net In this process, the amide acts as a directing group for the initial C-H palladation, followed by aryne insertion and subsequent cyclization and C-N cleavage. researchgate.net While this specific annulation has been demonstrated on N-methoxy benzamides, the principle can be extended to heteroaromatic systems like the thiazole carboxamide, providing a pathway to complex fused heterocyclic systems.
Furthermore, palladium catalysis can be used for cross-coupling reactions involving the thiazole ring itself, not just as a directing group. For instance, palladium-catalyzed coupling of thiazoles with aryl thioethers can occur via a dual C-H/C-S activation mechanism, offering another route to arylated thiazole derivatives. acs.org
This compound as a Building Block in Complex Molecule Synthesis
This compound serves as a versatile and efficient building block in the synthesis of complex molecules, particularly those incorporating a thiazole-4-carbonyl moiety. The utility of this reagent stems from its ability to act as a stable and reactive precursor for the introduction of the thiazole core into larger, more intricate molecular architectures. Thiazole and its derivatives are significant structural units in a wide array of natural products and medicinally important compounds, highlighting the importance of synthetic intermediates like this compound. beilstein-journals.orgnih.gov The presence of the Weinreb amide functionality allows for controlled and high-yielding carbon-carbon bond formation, a crucial step in the assembly of complex organic molecules.
The strategic importance of this compound lies in its capacity to undergo selective transformations. The Weinreb amide is known for its reaction with organometallic reagents, such as Grignard and organolithium reagents, to furnish ketones without the common side reaction of over-addition to form tertiary alcohols. This reactivity allows for the precise and predictable elongation of a carbon chain from the 4-position of the thiazole ring.
A key transformation demonstrating the utility of a closely related compound, (R)-N-methoxy-N-methyl-2-phenyl-4,5-dihydrothiazole-4-carboxamide, is its dehydrogenation to the corresponding thiazole derivative. nih.gov This reaction sequence showcases how a dihydrothiazole precursor can be employed to access the aromatic thiazole ring system within a larger molecule. The conversion of the Weinreb amide to other functional groups, such as aldehydes via reduction, further broadens the synthetic possibilities.
The application of this compound and its analogs as building blocks is particularly relevant in the field of medicinal chemistry, where the thiazole nucleus is a common feature in anticancer, antimicrobial, and anti-inflammatory agents. nih.govnih.gov The ability to readily introduce this scaffold through a reliable and versatile handle like the Weinreb amide is a significant advantage in the discovery and development of new therapeutic agents.
Below is a table summarizing the key transformations and potential applications of this compound in the synthesis of complex molecules.
| Precursor | Reagents and Conditions | Product Type | Potential Application in Complex Molecule Synthesis |
| This compound | 1. R-MgX or R-Li2. H₃O⁺ | Thiazol-4-yl ketone | Introduction of a keto-functionalized side chain for further elaboration. |
| This compound | 1. DIBAL-H or LiAlH₄2. H₃O⁺ | Thiazole-4-carbaldehyde | Synthesis of aldehydes for subsequent olefination or reductive amination reactions. |
| Dihydrothiazole analog | BrCCl₃, DBU | Thiazole derivative | Aromatization to form the stable thiazole ring within a larger molecular framework. nih.gov |
These examples underscore the value of this compound as a strategic building block, enabling the efficient and controlled construction of complex molecules containing the thiazole-4-carbonyl substructure.
Anticancer Activity Spectrum
Thiazole derivatives have been a focal point in oncology research due to their ability to inhibit the proliferation of cancer cells. researchgate.net Analogs of this compound, particularly those featuring substituted aryl groups, have shown marked antiproliferative effects through various mechanisms of action. nih.gov
A significant body of research highlights the cytotoxic effects of this compound analogs against a wide range of human cancer cell lines. A series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART), which are structurally related to this compound, demonstrated a substantial improvement in antiproliferative activity when compared to their parent compounds, with efficacy shifting from the micromolar to the nanomolar range. nih.gov
One of the most potent compounds in this series, featuring a 3,4,5-trimethoxyphenyl group, exhibited excellent inhibitory activity against all tested cancer cells, with IC₅₀ values ranging from 21 to 71 nM. nih.gov The removal or repositioning of the methoxy groups on the phenyl ring often led to a dramatic decrease in activity, underscoring the critical role of this substitution pattern for potent cytotoxicity. nih.gov Other studies on different thiazole analogs have also reported potent activity. For instance, a novel series of thiazole-naphthalene derivatives showed strong antiproliferative effects on MCF-7 (breast) and A549 (lung) cancer cell lines, with one compound registering IC₅₀ values of 0.48 µM and 0.97 µM, respectively. nih.gov Further research has identified thiazole derivatives effective against cervical (HeLa), colorectal (HT-29), and liver (HepG-2) cancer cell lines. tandfonline.comekb.eg
| Compound/Analog Series | Cancer Cell Line | Reported IC₅₀ Value (µM) | Source |
|---|---|---|---|
| SMART Analog (8f) | Melanoma & Prostate Panel | 0.021 - 0.071 | nih.gov |
| Thiazole-naphthalene (5b) | MCF-7 (Breast) | 0.48 | nih.gov |
| Thiazole-naphthalene (5b) | A549 (Lung) | 0.97 | nih.gov |
| Pyrazoline-Thiazole (7c) | MCF-7 (Breast) | Data not specified | ekb.eg |
| Pyrazoline-Thiazole (9c) | HepG-2 (Liver) | Data not specified | ekb.eg |
| Pyrazoline-Thiazole (11d) | A549 (Lung) | Data not specified | ekb.eg |
| Thiazole Carboxamide (2a) | HepG2 (Liver) | 0.958 | nih.gov |
| Thiazole Derivative (4c) | MCF-7 (Breast) | 2.57 | mdpi.com |
A key mechanism behind the antiproliferative effects of these thiazole analogs is their ability to disrupt the normal progression of the cell cycle in cancer cells. Mechanistic studies revealed that potent SMART compounds cause a significant increase in G2/M phase arrest in cancer cells. nih.gov This effect is consistent with the action of mitotic inhibitors that interfere with tubulin polymerization. nih.govnih.gov
Similarly, a highly active thiazole-naphthalene derivative was found to arrest the cell cycle at the G2/M phase in MCF-7 breast cancer cells. nih.gov In contrast, another study on a different thiazole derivative, compound 4c, demonstrated that it induced cell cycle arrest at the G1/S phase and significantly increased the accumulation of DNA content in the pre-G1 phase in MCF-7 cells. mdpi.com This indicates that while cell cycle disruption is a common mechanism for this class of compounds, the specific phase of arrest can vary depending on the analog's precise chemical structure.
Inducing programmed cell death, or apoptosis, is a primary goal of many cancer therapies. Several analogs of this compound have proven effective at triggering this process in malignant cells. Studies have confirmed that biologically active thiazole and thiadiazole derivatives induce apoptosis in various cancer cell lines. tandfonline.com
The mechanisms often involve the activation of caspases, which are crucial enzymes in the apoptotic cascade. For example, one synthetic analog was shown to upregulate caspase 3/7 activity in PaCa-2 pancreatic cancer cells. tums.ac.ir This same study also noted the upregulation of pro-apoptotic genes like p53 and Bax in both pancreatic and melanoma cell lines following treatment. tums.ac.ir Another thiazole derivative, compound 4c, was shown to significantly increase the rates of both early and late-stage apoptosis in MCF-7 cells. mdpi.com Specifically, it increased the percentage of early apoptosis by over 40-fold and late apoptosis by nearly 33-fold compared to untreated control cells. mdpi.com These findings collectively suggest that thiazole carboxamides can effectively activate intrinsic and/or extrinsic apoptotic pathways in cancer cells.
Antimicrobial Activity Investigations
In addition to their anticancer properties, thiazole derivatives have been investigated for their potential to combat microbial infections. The emergence of antibiotic resistance has created an urgent need for new antimicrobial agents, and the thiazole scaffold is a promising starting point for their development. jchemrev.comnih.gov
Thiazole-based compounds have demonstrated notable efficacy against various bacterial pathogens, with particularly strong activity reported against Gram-positive bacteria. mdpi.com A review of recent literature highlights the potential of thiazole derivatives as potent antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections. nih.gov
Studies on thiazolidine-2,4-diones carboxamide derivatives showed that these compounds possess inhibitory activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis. mdpi.com Other research on 2-(1-naphthylamino)-5-arylidene-thiazolin-4-ones found that these compounds were generally more active against S. aureus than other analogs, suggesting that specific structural features can enhance Gram-positive antibacterial activity. nih.gov The results from various studies are often presented as minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.
| Compound/Analog Series | Bacterial Strain | Activity Metric (MIC or Inhibition Zone) | Source |
|---|---|---|---|
| Thiazole-quinolinium (4a4, 4b4) | S. aureus (incl. MRSA) | MIC: 1–32 µg/mL | nih.gov |
| Thiazolin-4-ones (3e-h, 9a-c) | S. aureus ATCC 49444 | Better MIC than moxifloxacin | nih.gov |
| Thiazolidine-2,4-diones | S. aureus ATCC 29213 | Inhibition zone > 8 mm | mdpi.com |
| Thiazolidine-2,4-diones | Bacillus subtilis ATCC 10400 | Inhibition zone > 8 mm | mdpi.com |
| Heteroaryl Thiazole (Compound 3) | Various Gram-positive strains | MIC: 0.23–0.7 mg/mL | mdpi.com |
The therapeutic potential of thiazole carboxamides extends to fighting fungal infections. Several studies have documented the antifungal properties of this class of compounds against various pathogenic fungi. For instance, N-methoxy pyrazole-4-carboxamides, which are structural analogs, have been designed as succinate dehydrogenase inhibitors and show good control effects against fungi like wheat powdery mildew and southern corn rust. nih.gov
In vitro testing of thiazolidine-2,4-diones carboxamide derivatives demonstrated susceptibility for the fungal strain Candida albicans, with an inhibition zone greater than 8 mm. mdpi.com A separate study on a series of pyrazole carboxamide derivatives found that several compounds displayed notable antifungal activity against phytopathogenic fungi, including Alternaria porri and Rhizoctonia solani. nih.gov One isoxazole pyrazole carboxylate analog was particularly effective against R. solani, with an EC₅₀ value of 0.37 μg/mL. nih.gov Another compound, 4-((5-Amino-1, 3, 4-thiadiazol-2-yl) methoxy) coumarin, showed strong inhibition against both Aspergillus niger and Candida albicans. jmchemsci.com
| Compound/Analog Series | Fungal Strain | Activity Metric | Source |
|---|---|---|---|
| N-methoxy pyrazole-4-carboxamide (6o) | Cucumber Powdery Mildew | 95% control effect at 6.25 mg/L | nih.gov |
| N-methoxy pyrazole-4-carboxamide (6o) | Southern Corn Rust | 75% control effect at 6.25 mg/L | nih.gov |
| Isoxazole pyrazole carboxylate (7ai) | Rhizoctonia solani | EC₅₀: 0.37 µg/mL | nih.gov |
| Thiazolidine-2,4-diones | Candida albicans ATCC 10231 | Inhibition zone > 8 mm | mdpi.com |
| Heteroaryl Thiazole (Compound 8) | Various fungal strains | MIC: 0.08–0.23 mg/mL | mdpi.com |
| ATMC | Aspergillus niger | Strong inhibition | jmchemsci.com |
| ATMC | Candida albicans | Strong inhibition | jmchemsci.com |
Other Investigated Pharmacological Properties
While the primary therapeutic targets of this compound and its analogs are continually being explored, research has also delved into other potential pharmacological activities. These investigations have revealed promising, albeit preliminary, evidence for their roles in modulating inflammatory processes and exerting protective effects on the nervous system.
Anti-inflammatory Activity
A significant area of investigation for thiazole carboxamide derivatives has been their potential as anti-inflammatory agents. researchgate.net The mechanism of action for many of these compounds is linked to the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins, key mediators of inflammation. najah.edunih.gov Nonsteroidal anti-inflammatory drugs (NSAIDs) commonly target these enzymes. najah.edunih.gov
Research into a series of novel methoxyphenyl thiazole carboxamide derivatives has demonstrated their potent inhibitory activities against COX enzymes. metu.edu.tr In vitro assays have been employed to determine the selectivity of these compounds for the two main isoforms of the COX enzyme, COX-1 and COX-2. najah.edumetu.edu.tr While non-selective NSAIDs inhibit both isoforms, selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with COX-1 inhibition. nih.gov
Studies on various thiazole carboxamide analogs have shown a range of potencies and selectivities for COX-1 and COX-2. For instance, one investigation revealed that the most effective compound against the COX-1 enzyme was compound 2b , which also showed potent activity against COX-2. najah.edunih.gov Another compound, 2a , demonstrated the highest selectivity for COX-2. najah.edunih.gov Compound 2j also exhibited good selectivity towards COX-2. najah.edunih.gov The inhibitory activity of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Selected Thiazole Carboxamide Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
|---|---|---|---|
| 2a | - | 0.958 | 2.766 |
| 2b | 0.239 | 0.191 | 1.251 |
| 2j | - | 0.957 | 1.507 |
| Celecoxib | - | 0.002 | 23.8 |
Neuroprotective Effects
The neuroprotective potential of this compound and its analogs represents a growing field of interest, particularly in the context of neurodegenerative diseases. mdpi.com One of the key mechanisms being explored is the modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs). mdpi.comnih.gov These receptors are crucial for synaptic plasticity, learning, and memory. mdpi.comresearchgate.net However, their overactivation can lead to excitotoxicity, a process implicated in various neurological disorders. mdpi.comresearchgate.net
Thiazole carboxamide derivatives have been identified as potential negative allosteric modulators of AMPARs. mdpi.com These compounds can reduce the current amplitude and desensitization rate of these receptors while promoting their deactivation rate. mdpi.com For example, a series of thiazole-carboxamide derivatives, designated TC-1 to TC-5, were shown to be potent inhibitors of AMPAR-mediated currents. researchgate.net Among these, TC-2 was found to be the most powerful across all tested AMPAR subunits. researchgate.net The unique structure of these compounds, featuring a thiazole-4-carboxamide core, is thought to be key to their AMPAR modulating activity. mdpi.com
Another avenue of neuroprotection being investigated is the mitigation of oxidative stress, a hallmark of many neurodegenerative conditions like Alzheimer's disease. nih.gov One study focused on the effects of N-adamantyl-4-methylthiazol-2-amine (KHG26693), a thiazole derivative, in a mouse model of Alzheimer's disease. The findings indicated that this compound could significantly attenuate the oxidative stress induced by amyloid-β (Aβ) peptides in the hippocampus. nih.gov KHG26693 was observed to decrease the formation of malondialdehyde, protein oxidation, and reactive oxygen species. nih.gov Furthermore, it suppressed Aβ-induced oxidative stress by influencing the levels of glutathione peroxidase, catalase, and glutathione (GSH). nih.gov The neuroprotective effects of this compound are thought to be mediated, at least in part, by the regulation of the Nrf2/HO-1 pathway, which plays a critical role in the cellular defense against oxidative damage. nih.gov
Table 2: Investigated Neuroprotective Activities of Thiazole Carboxamide Analogs
| Compound/Analog Series | Investigated Mechanism | Key Findings |
|---|---|---|
| TC Series (TC-1 to TC-5) | AMPA Receptor Modulation | Potent inhibition of AMPAR-mediated currents; TC-2 identified as the most potent inhibitor. researchgate.net |
| N-adamantyl-4-methylthiazol-2-amine (KHG26693) | Attenuation of Oxidative Stress | Significantly attenuated Aβ-induced oxidative stress in the hippocampus. nih.gov Decreased markers of oxidative damage and regulated antioxidant pathways. nih.gov |
Molecular Mechanisms of Action
Tubulin Polymerization Inhibition and Microtubule Dynamics Disruption
Thiazole-containing compounds have emerged as a significant class of agents that interfere with microtubule dynamics, a critical process for cell division, motility, and intracellular transport. The disruption of microtubule function is a well-established strategy in cancer chemotherapy. Derivatives of the thiazole (B1198619) scaffold have been shown to inhibit tubulin polymerization, leading to an arrest of the cell cycle in the G2/M phase and subsequent apoptosis.
While direct studies on N-methoxy-N-methylthiazole-4-carboxamide are limited, research on structurally related thiazole derivatives provides insight into its likely mechanism. For instance, a 4-substituted methoxylbenzoyl-aryl-thiazole (SMART) scaffold demonstrated potent, nanomolar-scale inhibitory activity against cancer cell lines. nih.gov Similarly, various thiazole-based hybrid molecules have been reported to inhibit tubulin polymerization with IC50 values in the low micromolar range. mdpi.com These findings underscore the importance of the thiazole ring in the disruption of microtubule assembly. The general mechanism involves the binding of these agents to tubulin, preventing the formation of microtubules and leading to the destabilization of the mitotic spindle. researchgate.net
The primary mechanism by which many small molecule inhibitors disrupt microtubule assembly is through interaction with specific binding sites on the tubulin protein. The colchicine-binding site, located on the β-subunit of the tubulin heterodimer at the interface with the α-subunit, is a key target for such inhibitors. nih.govsemanticscholar.org
Compounds that bind to this site, including numerous thiazole derivatives, physically obstruct the curved-to-straight conformational change that tubulin dimers must undergo to polymerize into microtubules. nih.gov X-ray crystallography studies of related compounds have shown that moieties commonly found in these inhibitors, such as a trimethoxyphenyl (TMP) group, fit into a hydrophobic pocket within the β-subunit. nih.gov The thiazole ring itself is often crucial for maintaining the correct conformation for high-affinity binding. nih.gov Although a crystal structure of this compound complexed with tubulin is not available, its structural components suggest it likely operates through a similar mechanism, competing with colchicine for binding and thereby inhibiting microtubule formation. researchgate.netnih.gov
Enzyme Inhibition Profiles
Cyclooxygenase (COX) enzymes are key to the biosynthesis of prostaglandins, which are lipid mediators involved in inflammation. nih.gov Nonsteroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting COX enzymes. There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, COX-2 is often upregulated during inflammation. nih.gov
Several studies have investigated thiazole carboxamide derivatives as inhibitors of COX enzymes. Research on a series of methoxyphenyl thiazole carboxamide derivatives has demonstrated their potential to inhibit both COX-1 and COX-2. The potency and selectivity can be influenced by the specific substitutions on the molecule. nih.gov For example, a related compound, 2-(3-methoxyphenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)thiazole-5-carboxamide, showed preferential inhibition of COX-2 over COX-1. acs.org The N-methoxy-N-methyl substitution on the carboxamide of the title compound would influence its electronic and steric properties, likely affecting its binding affinity and selectivity for the COX isoforms.
Table 1: COX Inhibition by a Related Thiazole Carboxamide Derivative Data for 2-(3-methoxyphenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)thiazole-5-carboxamide (Compound 2a from source)
| Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|
| COX-1 | 2.65 | 2.77 |
| COX-2 | 0.958 |
This data is for a structurally similar compound to illustrate the potential activity of the thiazole carboxamide scaffold. acs.org
Xanthine oxidase is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. mdpi.comwikipedia.org Overactivity of this enzyme can lead to hyperuricemia, a precursor to gout. nih.gov Consequently, inhibitors of xanthine oxidase are a therapeutic strategy for managing this condition. droracle.ai
The thiazole carboxamide scaffold has been identified as a promising non-purine structure for the development of potent xanthine oxidase inhibitors. nih.gov Studies on thiazole-5-carboxylic acid derivatives have yielded compounds with significant inhibitory activity. For instance, one of the most potent compounds from a synthesized series demonstrated an IC50 value of 0.45 µM. nih.gov Other research on 2-(indol-5-yl)thiazole derivatives has identified inhibitors with IC50 values in the low nanomolar range, comparable to the drug febuxostat. nih.gov These inhibitors typically act via a mixed-type inhibition mechanism. nih.gov This body of evidence suggests that this compound, as a member of this structural class, has the potential to inhibit xanthine oxidase.
Proteolytic enzymes, or proteases, are a broad category of enzymes that catalyze the breakdown of proteins. mdpi.com They are involved in countless physiological processes, and their dysregulation is implicated in numerous diseases. mdpi.com There are various classes of proteases, including serine, cysteine, and metalloproteases. mdpi.com To date, a review of the available scientific literature reveals no published studies specifically investigating the inhibitory activity of this compound against any class of proteolytic enzymes.
Interactions with Specific Biological Macromolecules and Receptors
Beyond its interactions with tubulin and the enzymes detailed above, the engagement of this compound with other specific biological macromolecules or receptors has not been documented in the scientific literature. Comprehensive screening and targeted studies would be necessary to identify any additional molecular targets or off-target interactions.
Modulation of Cellular Signaling Pathways
Thiazole derivatives are known to modulate various cellular signaling pathways, which are critical in controlling cell proliferation, survival, and apoptosis. The specific mechanisms of action often involve the inhibition of key enzymes or the modulation of protein-protein interactions within these pathways. Research into related thiazole compounds provides insights into the potential signaling pathways that could be modulated by this compound.
One of the primary mechanisms by which thiazole derivatives exert their anticancer effects is through the inhibition of tubulin polymerization. nih.gov Tubulin is a crucial protein that polymerizes to form microtubules, a key component of the cytoskeleton involved in cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis in cancer cells. For instance, a series of 4-substituted methoxylbenzoyl-aryl-thiazoles (SMARTs) have been shown to inhibit tubulin polymerization in a dose-dependent manner. nih.gov
Another significant signaling pathway targeted by thiazole derivatives is the cyclooxygenase (COX) pathway. COX enzymes are responsible for the synthesis of prostaglandins, which are involved in inflammation and cancer progression. Certain thiazole carboxamide derivatives have been identified as potent inhibitors of COX-1 and COX-2 enzymes. nih.gov The inhibition of these enzymes can lead to anti-inflammatory effects and a reduction in tumor growth. Molecular docking studies have revealed that these compounds can bind to the active sites of COX enzymes, with some derivatives showing selectivity for COX-2 over COX-1, which is a desirable characteristic for reducing gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov
The antiproliferative activity of thiazole derivatives has been evaluated against various cancer cell lines, demonstrating a broad spectrum of action. The following tables summarize the inhibitory activities of some representative thiazole compounds, providing a reference for the potential efficacy of this compound and its derivatives.
Table 1: In Vitro Growth Inhibitory Effects of 4-substituted methoxylbenzoyl-aryl-thiazoles (SMARTs) against Melanoma and Prostate Cancer Cell Lines nih.gov
| Compound | Cell Line | IC₅₀ (µM) |
| 8f | A375 (Melanoma) | 0.021 |
| B16-F10 (Melanoma) | 0.035 | |
| PC-3 (Prostate) | 0.071 | |
| DU145 (Prostate) | 0.056 | |
| Colchicine | A375 (Melanoma) | 0.015 |
| B16-F10 (Melanoma) | 0.022 | |
| PC-3 (Prostate) | 0.038 | |
| DU145 (Prostate) | 0.031 |
Table 2: COX Enzyme Inhibition Data for Thiazole Carboxamide Derivatives nih.gov
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Ratio (COX-1/COX-2) |
| 2a | 2.65 | 0.958 | 2.766 |
| 2b | 0.239 | 0.191 | 1.251 |
| 2j | 1.442 | 0.957 | 1.507 |
| Celecoxib | 0.048 | 0.002 | 23.8 |
The research on related thiazole compounds suggests that this compound could potentially modulate these and other cellular signaling pathways, making it a compound of interest for further investigation in drug discovery and development.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Elucidation of Essential Structural Features for Biological Potency and Selectivity
The biological potency of thiazole (B1198619) carboxamide derivatives is fundamentally linked to a core scaffold typically composed of three key components: a central thiazole ring (Ring B), an amide linker, and flanking aromatic or heterocyclic rings (Rings A and C). nih.govnih.gov The thiazole ring is a privileged scaffold in medicinal chemistry, valued for its ability to engage with biological targets and modulate the physicochemical and pharmacokinetic properties of a compound. nih.gov
The nature of the groups attached to the thiazole ring is also critical. Ring A, typically a phenyl group at the 2-position of the thiazole, and Ring C, an aromatic group attached via a linker at the 4-position, play significant roles in the molecule's interaction with its biological target. nih.gov Studies on SMART compounds, which target tubulin polymerization, have shown that the 3,4,5-trimethoxy substituted phenyl group as Ring C is a crucial feature for potent antiproliferative activity. nih.gov The amide functional group itself is a common feature in many biologically active molecules, largely due to its capacity to form hydrogen-bonding interactions with target proteins. nih.gov
Influence of Substituent Nature, Position, and Bulkiness on Biological Activity
The nature, position, and size of substituents on the aromatic rings of thiazole carboxamide analogs have a profound impact on their biological activity.
Ring C Substituents: In the SMART series of anticancer agents, modifications to the methoxybenzoyl "C" ring demonstrated significant changes in potency. nih.gov A 3,4,5-trimethoxyphenyl group resulted in excellent inhibition against various cancer cell lines, with IC50 values in the low nanomolar range (21-71 nM). nih.gov The removal of even one methoxy group from this arrangement led to a dramatic loss of activity. nih.gov For example, a 3,5-dimethoxyphenyl analog was six-fold less cytotoxic, while analogs with one or no methoxy groups were largely inactive. nih.gov The trimethoxyphenyl moiety is believed to enhance lipophilicity and membrane permeability, and the methoxy groups may form hydrogen bonds with the target protein, increasing binding affinity and selectivity. nih.gov
Ring A Substituents: The electronic properties of substituents on the phenyl ring at the 2-position (Ring A) also modulate activity. In related 2-aryl-thiazolidine-4-carboxylic acid amides (ATCAA), electron-withdrawing groups (EWGs) on this phenyl ring conferred higher anticancer activity than electron-donating groups (EDGs). nih.gov However, in the SMART series, the electronic effects were less clear-cut. Both a weak EWG (4-F) and a weak EDG (4-CH3) at the para-position increased potency compared to the unsubstituted analog. nih.gov
Thiazole Ring Substituents: The introduction of substituents directly onto the thiazole ring can also influence activity. In a series of thiazole carboxamide derivatives designed as COX inhibitors, the addition of a methyl group at the 4-position of the thiazole ring positively influenced the molecule's conformation, improving its geometric fit and increasing potency compared to a similar, less rigid scaffold. nih.gov
The following table summarizes the structure-activity relationships for a series of SMART compounds, highlighting the effect of substitutions on the "C" ring.
| Compound | "C" Ring Substituent | Average IC50 (nM) |
| 8f | 3,4,5-trimethoxyphenyl | 41 |
| 8g | 3,5-dimethoxyphenyl | 261 |
| 8e | 3,4-dimethoxyphenyl | >20,000 |
| 8c | 4-methoxyphenyl | >20,000 |
| 8d | 2-methoxyphenyl | >20,000 |
Data sourced from research on 4-substituted methoxybenzoyl-aryl-thiazoles. nih.gov
Role of the Carboxamide Linker and N-methoxy-N-methyl Moiety in Target Interaction
The carboxamide linker is a critical structural element, often serving as a hydrogen bond donor and acceptor, which helps to anchor the molecule within the active site of its target protein. nih.gov In many classes of inhibitors, this amide group is a key point of interaction. nih.gov
In the specific case of N-methoxy-N-methylthiazole-4-carboxamide, this moiety represents a Weinreb amide. Weinreb amides are notable in synthetic chemistry as stable intermediates used to prepare ketones. nih.gov For example, this compound has been used as a precursor in the synthesis of potent anticancer agents where the N-methoxy-N-methyl group is replaced by a substituted benzoyl group, forming a ketone linker. nih.gov The conversion of the amide to a ketone linker between the thiazole "B" ring and the aromatic "C" ring was a key modification in developing the highly potent SMART series from earlier lead compounds. nih.gov
Stereochemical Considerations in Target Specificity and Efficacy
Stereochemistry can play a crucial role in the specificity and efficacy of chiral drugs. However, in the context of thiazole-based agents, the impact of stereochemistry appears to be dependent on the specific molecular scaffold.
For instance, in studies of precursor molecules to the SMART series, which contained a saturated thiazolidine ring instead of an aromatic thiazole, the R- and S-isomer enantiomers showed similar antiproliferative activities. nih.gov This suggests that for that particular scaffold, there was no significant stereochemical preference for the biological target. The transition to a planar, aromatic thiazole ring in subsequent generations of compounds, such as this compound, removes this particular chiral center, rendering this specific stereochemical consideration moot for the core ring structure. However, the potential for introducing new chiral centers through substitutions remains a key aspect of analog design.
Strategies for Analog Design and Lead Optimization
The development of potent thiazole carboxamide-based therapeutic agents relies on systematic analog design and lead optimization strategies. A primary approach involves the structural modification of the core rings and the linker connecting them. nih.govnih.gov
Ring Modification:
"A" and "C" Rings: SAR studies have shown that varying the substituents on the aromatic A and C rings is a fruitful strategy. Introducing small electron-withdrawing or -donating groups on Ring A and optimizing the substitution pattern on Ring C (e.g., the 3,4,5-trimethoxy motif) have successfully boosted potency. nih.gov
"B" Ring (Thiazole): The thiazole ring itself can be replaced with other heterocycles, such as thiadiazole, to modulate physicochemical properties and target interactions. nih.gov This bioisosteric replacement can improve properties like membrane permeability. nih.gov
Linker Modification:
The linker between the core rings is a key site for modification. In the development of the SMART compounds, the amide linker of precursor molecules was converted to a more potent carbonyl group. nih.gov Further exploration involved reducing the carbonyl to a secondary alcohol or converting it to an alkene, demonstrating the linker's importance in orienting the C ring. nih.gov
Introducing different linkages, such as an amino group between the A and B rings, has been used to overcome poor aqueous solubility and improve bioavailability, leading to the design of phenyl-amino-thiazole (PAT) templates. nih.gov
Improving Physicochemical Properties:
A major challenge in lead optimization is improving drug-like properties such as solubility and metabolic stability. Strategies include the introduction of polar and ionizable hydrophilic groups to the scaffold. nih.gov This approach aims to enhance aqueous solubility and improve pharmacokinetic profiles for better oral bioavailability. nih.gov
These optimization strategies, involving iterative cycles of design, synthesis, and biological evaluation, are essential for transforming initial hits into viable drug candidates. nih.govresearchgate.net
Computational Chemistry and in Silico Approaches
Molecular Docking Simulations for Ligand-Target Binding Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method provides critical insights into the binding interactions that are fundamental to the biological activity of compounds like thiazole (B1198619) carboxamide derivatives.
Researchers have employed molecular docking to explore the binding patterns of various thiazole carboxamides within the active sites of enzymes such as cyclooxygenase (COX-1 and COX-2). acs.orgresearchgate.netnih.gov These simulations help to explain the observed inhibitory activity and selectivity of the compounds. acs.orgnih.gov For instance, docking studies on a series of methoxyphenyl thiazole carboxamide derivatives revealed that their binding behavior within COX-1 and COX-2 isozymes was comparable to that of the selective COX-2 inhibitor, celecoxib. researchgate.netnih.gov
Key interactions identified through these simulations often include:
Hydrogen Bonding: The formation of hydrogen bonds with critical amino acid residues, such as Arg120 and Tyr355 in the COX active site, is a crucial factor in stabilizing the ligand-receptor complex. mdpi.com
The binding affinity is often quantified by a docking score, with more negative scores indicating a stronger predicted interaction. The molecular mechanics/generalized Born surface area (MM-GBSA) method is also used to estimate binding affinities, providing data that often correlates well with experimental biological activity. researchgate.netnih.gov
| Compound Class | Target Protein | Key Interacting Residues | Docking Score (kcal/mol) | Reference |
|---|---|---|---|---|
| 5-Thiazol-based Thiazolidinone | COX-1 | Arg120, Tyr355 | - | mdpi.com |
| Thiazole Derivatives | DNA Topoisomerase II | Asp40, Thr75 | -6.21 to -7.85 | mdpi.com |
| 1,3,4-Thiadiazole Derivatives | SARS-CoV-2 Mpro | - | -11.4 | nih.gov |
| Thiazole-linked Heterocycles | Rho6 Protein | Ser95, Glu138, Arg96 | -9.2 | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For the thiazole carboxamide class, QSAR studies are instrumental in identifying the key molecular features that govern their therapeutic effects.
In a QSAR study on N-(Aryl)-4-(azolylethyl) thiazole-5-carboxamides as inhibitors of VEGF receptors, researchers used topological, electronic, and physicochemical descriptors to build predictive models. nih.gov The results indicated that topological descriptors, which describe the shape and connectivity of the molecule, played a significant role. nih.gov The use of indicator variables also helped to successfully explore the importance of having or lacking substituents at specific positions on the molecule. nih.gov
The process typically involves:
Descriptor Calculation: A large number of molecular descriptors (e.g., molar refractivity (MR), LogP, LUMO energy) are calculated for a series of thiazole derivatives. imist.ma
Model Building: Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or Artificial Neural Networks (ANN) are used to create a mathematical equation linking the descriptors to the observed biological activity (e.g., IC₅₀ values). imist.ma
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability. imist.ma
A study on thiazole analogues as α-glucosidase inhibitors resulted in a robust QSAR model with high statistical fitness (R² = 0.906, Q²cv = 0.861, R²pred = 0.825), indicating its strong predictive capability. researchgate.net Such models are invaluable for designing new thiazole derivatives with potentially enhanced activity. imist.ma
| Compound Series | Target | Statistical Method | R² | Q² (Cross-validated R²) | R²_test (External validation) | Reference |
|---|---|---|---|---|---|---|
| Thiazole Derivatives | PIN1 | MLR | 0.76 | 0.63 | 0.78 | imist.ma |
| Thiazole Derivatives | PIN1 | ANN | 0.98 | 0.99 | 0.98 | imist.ma |
| Thiazole Analogues | α-glucosidase | MLR (GFA method) | 0.906 | 0.861 | 0.826 | researchgate.net |
Density Functional Theory (DFT) Calculations for Chemical Reactivity and Stability
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For thiazole carboxamides, DFT calculations provide deep insights into molecular stability and chemical reactivity. nih.gov This is often achieved by analyzing the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgacs.org
The key parameters derived from DFT analysis include:
HOMO Energy (E_HOMO): Relates to the electron-donating ability of a molecule. Higher HOMO energy values suggest a better electron donor.
LUMO Energy (E_LUMO): Relates to the electron-accepting ability. Lower LUMO energy values indicate a better electron acceptor.
HOMO-LUMO Energy Gap (ΔE): The difference between E_LUMO and E_HOMO is a crucial indicator of molecular stability and reactivity. acs.orgresearchgate.net A smaller energy gap implies lower kinetic stability and higher chemical reactivity, as less energy is required for electronic excitation. researchgate.netnih.gov
Studies on thiazole carboxamide derivatives designed as COX inhibitors have used DFT to calculate these parameters. acs.orgnih.govresearchgate.net For example, the ΔE values for several active compounds were calculated and compared to the reference drug celecoxib, confirming the structural features needed for favorable binding interactions. nih.govnih.gov These calculations help confirm that the designed molecules have the appropriate electronic properties to interact effectively with their biological targets. researchgate.net
| Compound | E_HOMO (eV) | E_LUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) | Reference |
|---|---|---|---|---|
| Celecoxib (Reference) | -0.240 | -0.059 | 0.181 | nih.gov |
| Thiazole Carboxamide (2a) | -0.197 | -0.079 | 0.118 | nih.gov |
| Thiazole Carboxamide (2b) | -0.211 | -0.070 | 0.141 | nih.gov |
| Thiazole Carboxamide (2j) | -0.223 | -0.075 | 0.148 | nih.gov |
Predictive Modeling for Biological Activities and Target Identification
Predictive modeling encompasses a range of in silico techniques used to forecast the biological activities of a compound and identify its potential molecular targets. This is a crucial step in early-stage drug discovery, helping to prioritize compounds for further development and elucidate their mechanisms of action.
For the thiazole class of compounds, these methods have been successfully applied. For instance, the Prediction of Activity Spectra for Substances (PASS) online software is used to predict a wide range of biological activities based on a compound's structure. wjarr.com This allows for the high-throughput screening of designed derivatives to identify potential therapeutic applications. wjarr.com
Target identification is another key aspect. While some thiazole carboxamides are designed with a specific target in mind (e.g., COX enzymes), in silico studies can help confirm this or identify other potential targets. acs.orgnih.gov For a series of 5-thiazol-based thiazolidinone derivatives, researchers evaluated their activity against COX-1, COX-2, and lipoxygenase (LOX). mdpi.com The results, supported by molecular docking, identified COX-1 as the primary molecular target for their anti-inflammatory effects. mdpi.com Similarly, other studies have identified Glucose-6-phosphate dehydrogenase (G6PD) as a potential target for thiazole derivatives in the context of glioma treatment. mdpi.com
The integration of molecular docking, QSAR, and DFT provides a comprehensive in silico profile of a compound, which can then be used to build robust predictive models. These models guide medicinal chemists in optimizing lead compounds, enhancing their potency and selectivity while minimizing potential off-target effects.
Advanced Research Methodologies and Future Directions for N Methoxy N Methylthiazole 4 Carboxamide
Development of Novel Synthetic Methodologies for Complex Analogs
The synthesis of N-methoxy-N-methylthiazole-4-carboxamide has been documented as an intermediate in the creation of 4-substituted methoxybenzoyl-aryl-thiazoles. nih.gov However, to fully explore the therapeutic potential of this scaffold, the development of more sophisticated and efficient synthetic methodologies for generating complex analogs is crucial. Future research in this area could focus on several modern synthetic techniques:
Palladium-Catalyzed Cross-Coupling Reactions: These reactions would enable the introduction of a wide range of aryl, heteroaryl, and alkyl groups at various positions on the thiazole (B1198619) ring. For instance, Suzuki, Stille, and Sonogashira couplings could be employed to functionalize a halogenated precursor of this compound, leading to a diverse library of analogs.
C-H Activation: Direct functionalization of the carbon-hydrogen bonds on the thiazole ring represents a highly atom-economical approach to analog synthesis. dntb.gov.ua Transition-metal catalysis, particularly with palladium, rhodium, or ruthenium, could be explored to selectively introduce new substituents without the need for pre-functionalization of the starting material. thieme-connect.de This would allow for the late-stage diversification of the core structure.
Photoredox Catalysis: This emerging field in organic synthesis utilizes visible light to initiate chemical transformations under mild conditions. beilstein-journals.orgbeilstein-journals.org Photoredox catalysis could be employed for the synthesis of complex thiazole derivatives through radical-mediated processes, offering novel pathways for bond formation that are not accessible through traditional thermal methods. researchgate.netchemistryworld.com
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch chemistry, including improved safety, scalability, and reaction control. nih.govfigshare.com Implementing a flow-based synthesis of this compound and its derivatives would allow for the rapid and efficient production of a library of analogs for biological screening.
A hypothetical comparison of these advanced synthetic methodologies for the diversification of the this compound scaffold is presented in Table 1.
Table 1: Comparison of Advanced Synthetic Methodologies for Analog Development
| Methodology | Potential Advantages | Potential Challenges | Example Transformation |
|---|---|---|---|
| Palladium-Catalyzed Cross-Coupling | High functional group tolerance, well-established reactivity. | Requires pre-functionalization (e.g., halogenation) of the thiazole ring. | Arylation at the C2 or C5 position of a bromo-thiazole precursor. |
| C-H Activation | High atom economy, late-stage functionalization is possible. | Achieving high regioselectivity can be challenging. | Direct arylation or alkylation of the thiazole C-H bonds. dntb.gov.uanih.gov |
| Photoredox Catalysis | Mild reaction conditions, unique bond formations possible. beilstein-journals.org | Substrate scope can be limited, optimization of reaction conditions may be required. | Trifluoromethylation or perfluoroalkylation of the thiazole ring. |
| Flow Chemistry | Enhanced safety and scalability, precise control over reaction parameters. nih.gov | Initial setup costs can be high, not all reactions are amenable to flow conditions. | Rapid synthesis of a library of amide analogs from the core scaffold. |
Exploration of Undiscovered Biological Targets and Pathways
While the derivatives of this compound have been investigated as potential anticancer agents targeting tubulin polymerization, the specific biological targets of the parent compound and its broader family of analogs remain largely unexplored. nih.gov Future research should focus on identifying novel biological targets and elucidating the molecular pathways through which these compounds exert their effects.
Chemoproteomics: This powerful technique can be used to identify the protein targets of small molecules in a complex biological system. researchgate.netnih.govnih.gov By immobilizing an analog of this compound on a solid support, it can be used as a "bait" to pull down its binding partners from cell lysates. Subsequent identification of these proteins by mass spectrometry can reveal novel biological targets. mdpi.comworldpreclinicalcongress.com
Phenotypic Screening: Instead of targeting a specific protein, phenotypic screening involves testing compounds for their ability to induce a desired change in cellular phenotype. nih.gov A library of this compound analogs could be screened against a panel of cancer cell lines to identify compounds with potent anti-proliferative or pro-apoptotic activity. Subsequent target deconvolution studies could then be performed to identify the mechanism of action.
CRISPR-Cas9 Screening: This revolutionary gene-editing technology can be used to systematically knock out every gene in the genome and assess the impact on cellular sensitivity to a particular compound. springernature.comnih.govnih.gov By treating a library of CRISPR-Cas9 knockout cells with this compound or a bioactive analog, it is possible to identify genes whose loss confers resistance or sensitivity to the compound, thereby providing insights into its mechanism of action and potential resistance pathways. frontiersin.orgmdpi.com
Integration with Combinatorial Chemistry and High-Throughput Screening for Drug Discovery
The this compound scaffold is an ideal starting point for the construction of large combinatorial libraries for high-throughput screening (HTS). nih.gov The Weinreb amide functionality allows for the facile introduction of a wide variety of chemical moieties, enabling the rapid generation of thousands of structurally diverse analogs.
Solid-Phase Synthesis: By attaching the thiazole core to a solid support, a large number of analogs can be synthesized in parallel using a split-and-pool approach. This would involve modifying the thiazole ring and then reacting the Weinreb amide with a diverse set of organometallic reagents to generate a library of ketones, which can be further functionalized.
DNA-Encoded Libraries (DELs): This cutting-edge technology involves attaching a unique DNA barcode to each chemical compound in a library. youtube.compharmafeatures.com This allows for the screening of billions of compounds simultaneously against a protein target. A DEL based on the this compound scaffold could be constructed to rapidly identify potent and selective binders to a wide range of therapeutic targets.
A hypothetical workflow for a drug discovery campaign utilizing this compound is outlined in Table 2.
Table 2: Drug Discovery Workflow Integrating Combinatorial Chemistry and HTS
| Step | Methodology | Description | Expected Outcome |
|---|---|---|---|
| 1. Library Synthesis | Solid-Phase or DNA-Encoded Library Synthesis | Generation of a large and diverse library of this compound analogs. | A library of >10,000 unique compounds. |
| 2. High-Throughput Screening | Biochemical or Cell-Based Assays | Screening of the library against a specific biological target or for a desired cellular phenotype. | Identification of a set of "hit" compounds with biological activity. |
| 3. Hit Validation and Optimization | Medicinal Chemistry and Structure-Activity Relationship (SAR) Studies | Synthesis of additional analogs to confirm the initial hits and improve their potency, selectivity, and pharmacokinetic properties. | Identification of a lead compound with promising therapeutic potential. |
| 4. Preclinical Development | In Vitro and In Vivo Efficacy and Toxicity Studies | Comprehensive evaluation of the lead compound in advanced disease models. | A candidate drug for clinical trials. |
Development of Advanced In Vitro and In Vivo Models for Efficacy Assessment and Mechanism Elucidation
To accurately assess the therapeutic potential of this compound analogs and to gain a deeper understanding of their mechanisms of action, it is essential to utilize advanced preclinical models that better recapitulate human physiology and disease.
Organoid Models: Patient-derived organoids are three-dimensional cell cultures that mimic the structure and function of human organs and tumors. nih.govnih.govuu.nl These models can be used to test the efficacy of novel anticancer agents in a more physiologically relevant context than traditional two-dimensional cell cultures. A panel of patient-derived tumor organoids could be used to evaluate the activity of this compound analogs and to identify biomarkers that predict response.
Zebrafish Models: The zebrafish is a powerful in vivo model for drug discovery and toxicology due to its rapid development, genetic tractability, and optical transparency. oaepublish.comresearchgate.netnih.govjchr.orgnih.gov Zebrafish avatars, in which human cancer cells are implanted into zebrafish embryos, can be used to assess the in vivo efficacy of anticancer drugs in a high-throughput manner. This model could be used to screen a library of this compound analogs for their ability to inhibit tumor growth and metastasis in a living organism.
In Vivo Imaging of Target Engagement: To confirm that a drug is interacting with its intended target in a living organism, advanced imaging techniques can be employed. nih.gov For example, a fluorescently labeled analog of a lead compound could be synthesized and its binding to its target protein could be visualized in real-time using techniques such as fluorescence polarization microscopy. This would provide direct evidence of target engagement and could help to optimize dosing regimens.
Q & A
Basic: What are the standard synthetic routes for preparing N-methoxy-N-methylthiazole-4-carboxamide, and what reaction conditions are critical for optimizing yield?
Answer:
The synthesis typically involves coupling thiazole-4-carboxylic acid derivatives with N-methoxy-N-methylamine (Weinreb amine). Key steps include:
- Amide bond formation : Use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to activate the carboxylic acid, followed by reaction with Weinreb amine. Solvents such as DMF or dichloromethane are commonly used under inert conditions (N₂ atmosphere) .
- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions like hydrolysis of the Weinreb amide .
- Purification : Column chromatography or recrystallization (e.g., from ethanol/water mixtures) ensures high purity. Yields >70% are achievable with optimized stoichiometry (1:1.2 molar ratio of acid to amine) .
Basic: How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
Answer:
- 1H NMR : Key signals include the methoxy group (δ ~3.3–3.5 ppm, singlet) and methyl group (δ ~3.1–3.3 ppm, singlet) on the amide nitrogen. The thiazole ring protons appear as distinct singlets (δ ~7.5–8.5 ppm) .
- Mass spectrometry (ESI-MS) : Look for the molecular ion peak [M+H]⁺ corresponding to the molecular formula C₇H₁₀N₂O₂S (calculated m/z ~187.06). Fragmentation patterns confirm the Weinreb amide moiety .
- Elemental analysis : Validate carbon, hydrogen, and nitrogen content (±0.4% deviation) to confirm purity .
Advanced: What strategies can resolve discrepancies in spectroscopic data during structural elucidation?
Answer:
- X-ray crystallography : Use programs like SHELXL for single-crystal structure determination, especially if NMR signals overlap or unexpected tautomers are observed .
- Isotopic labeling : Introduce deuterated solvents or ¹³C-labeled precursors to clarify ambiguous peaks in NMR spectra .
- 2D NMR techniques : Employ COSY, HSQC, and HMBC to assign coupling patterns and confirm connectivity between the thiazole ring and amide group .
Advanced: How can computational modeling guide the optimization of this compound derivatives for biological activity?
Answer:
- Molecular docking : Screen derivatives against target proteins (e.g., kinases) using software like AutoDock Vina. Focus on hydrogen bonding between the amide carbonyl and active-site residues .
- QSAR studies : Correlate substituent effects (e.g., electron-withdrawing groups on the thiazole ring) with activity data to predict potent analogs .
- DFT calculations : Analyze the electron density of the thiazole ring to prioritize derivatives with enhanced electrophilicity for nucleophilic attack in enzymatic reactions .
Advanced: What experimental approaches validate the stability of this compound under physiological conditions?
Answer:
- pH stability assays : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC and compare retention times with fresh samples .
- Serum stability tests : Expose the compound to human serum (37°C, 1–6 hours) and quantify intact compound using LC-MS. Detect hydrolysis products (e.g., free carboxylic acid) .
- Thermogravimetric analysis (TGA) : Assess thermal stability under nitrogen atmosphere (25–300°C, 10°C/min) to determine decomposition thresholds .
Advanced: How can researchers troubleshoot low yields in the coupling step during synthesis?
Answer:
- Reagent optimization : Replace EDCI/HOBt with DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) for milder, higher-yielding conditions .
- Moisture control : Ensure anhydrous solvents and inert gas purging to prevent reagent deactivation .
- Alternative solvents : Test polar aprotic solvents like THF or acetonitrile if DMF causes side reactions .
Basic: What in vitro assays are suitable for initial biological evaluation of this compound?
Answer:
- Antiproliferative assays : Use MTT or SRB assays against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
- Enzyme inhibition : Screen against target enzymes (e.g., COX-2, HDACs) via fluorescence-based kinetic assays .
- Microbial susceptibility testing : Evaluate antibacterial/antifungal activity using broth microdilution (CLSI guidelines) .
Advanced: How can crystallographic data resolve tautomerism in thiazole derivatives?
Answer:
- Single-crystal X-ray diffraction : Determine the dominant tautomer (e.g., thiazole vs. thiazolidine forms) by analyzing bond lengths and angles. For example, a C=S bond length >1.65 Å confirms the thiazole tautomer .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds) that stabilize specific tautomers .
Basic: What are the critical considerations for scaling up the synthesis of this compound?
Answer:
- Solvent selection : Prioritize low-boiling solvents (e.g., ethyl acetate) for easier removal during vacuum distillation .
- Catalyst recycling : Use immobilized reagents (e.g., polymer-supported EDCI) to reduce waste .
- Safety protocols : Implement temperature-controlled reactors and inert gas systems to manage exothermic reactions .
Advanced: How can researchers analyze metabolic pathways of this compound using LC-MS/MS?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
